molecular formula C19H17N3O4S2 B4772412 N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide

N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide

Cat. No. B4772412
M. Wt: 415.5 g/mol
InChI Key: ZKBAFHYUKSEBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide, commonly known as Nafamostat, is a synthetic serine protease inhibitor that has been widely used for the treatment of various diseases. It was first synthesized in Japan in the 1970s and has since been extensively researched for its potential therapeutic applications.

Mechanism of Action

Nafamostat exerts its therapeutic effects by inhibiting the activity of various serine proteases, including thrombin, trypsin, and plasmin. It also inhibits the activation of complement and the production of cytokines, which are involved in the inflammatory response. These mechanisms of action contribute to the anti-inflammatory, anticoagulant, and fibrinolytic effects of Nafamostat.
Biochemical and Physiological Effects
Nafamostat has been shown to have several biochemical and physiological effects. It inhibits the activation of coagulation factors, leading to anticoagulant effects. It also inhibits the production of cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. Additionally, Nafamostat has been shown to have fibrinolytic effects, which can help dissolve blood clots.

Advantages and Limitations for Lab Experiments

Nafamostat has several advantages for laboratory experiments. It is stable and can be easily synthesized in large quantities. It also has a well-defined mechanism of action, making it a useful tool for studying the role of serine proteases in various biological processes. However, Nafamostat has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.

Future Directions

There are several future directions for research on Nafamostat. One area of interest is its potential for use in the treatment of COVID-19. Nafamostat has been shown to inhibit the entry of SARS-CoV-2 into host cells, making it a promising candidate for the treatment of COVID-19. Other areas of research include the development of new formulations and delivery methods for Nafamostat, as well as the identification of new targets for its therapeutic use.

Scientific Research Applications

Nafamostat has been extensively studied for its potential therapeutic applications in various diseases, including pancreatitis, sepsis, and acute respiratory distress syndrome (ARDS). It has been shown to have anti-inflammatory, anticoagulant, and fibrinolytic effects, making it a promising candidate for the treatment of these conditions.

properties

IUPAC Name

N-[3-[(4-acetamidophenyl)sulfonylamino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-13(23)20-14-7-9-17(10-8-14)28(25,26)22-16-5-2-4-15(12-16)21-19(24)18-6-3-11-27-18/h2-12,22H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBAFHYUKSEBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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